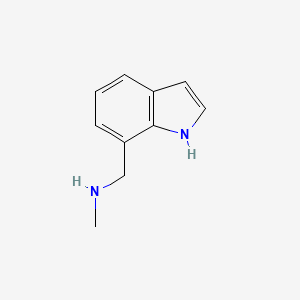
(1H-indol-7-ilmetil)(metil)amina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
Los derivados del indol han ganado atención debido a su potencial como agentes anticancerígenos. La investigación sugiere que "(1H-indol-7-ilmetil)(metil)amina" puede exhibir efectos citotóxicos contra las células cancerosas, lo que la convierte en una candidata prometedora para la terapia contra el cáncer . Se necesitan más estudios para dilucidar sus mecanismos de acción específicos y optimizar su eficacia.
Actividad Antimicrobiana
Los indoles, tanto naturales como sintéticos, poseen propiedades antimicrobianas. "this compound" podría potencialmente inhibir el crecimiento de bacterias, hongos y otros patógenos. Investigar su espectro antimicrobiano y comprender su modo de acción sería valioso para el desarrollo de fármacos .
Efectos Neuroprotectores
Los derivados del indol se han explorado por su potencial neuroprotector. "this compound" podría desempeñar un papel en la preservación de la salud neuronal y la lucha contra las enfermedades neurodegenerativas. Los investigadores podrían investigar su impacto en las líneas celulares neuronales y los modelos animales .
Propiedades Antiinflamatorias
La inflamación está implicada en diversas enfermedades. Los compuestos del indol, incluido "this compound", pueden modular las vías inflamatorias. El estudio de sus efectos antiinflamatorios podría conducir a nuevas estrategias terapéuticas para los trastornos inflamatorios .
Trastornos Gastrointestinales
Los derivados del indol se han asociado con la salud gastrointestinal. "this compound" podría influir en la microbiota intestinal o la comunicación intestino-cerebro. Los investigadores podrían explorar sus efectos en los procesos digestivos y las enfermedades relacionadas con el intestino .
Aplicaciones Psicofarmacológicas
Dada la relevancia del andamiaje del indol para neurotransmisores como la serotonina, "this compound" podría tener implicaciones psicofarmacológicas. Investigar sus interacciones con los receptores y los sistemas de neurotransmisores puede revelar su potencial en los tratamientos de salud mental .
Efectos Cardiovasculares
Los derivados del indol se han relacionado con la salud cardiovascular. "this compound" podría afectar los vasos sanguíneos, la función cardíaca o la regulación de la presión arterial. La investigación en esta área podría descubrir sus efectos cardiovasculares .
Trastornos Metabólicos
Teniendo en cuenta el papel de los indoles en el metabolismo, "this compound" podría influir en las vías metabólicas. Los investigadores podrían explorar sus efectos en la homeostasis de la glucosa, el metabolismo de los lípidos o las condiciones relacionadas con la obesidad .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that (1H-indol-7-ylmethyl)(methyl)amine may be involved in similar pathways.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that this compound may have similar effects.
Análisis Bioquímico
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
1-(1H-indol-7-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-11-7-9-4-2-3-8-5-6-12-10(8)9/h2-6,11-12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZMVJWWVQPYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2437474.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE](/img/structure/B2437479.png)


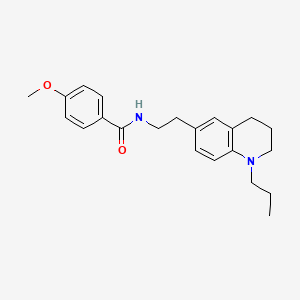
![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2437483.png)
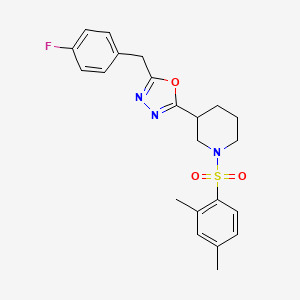
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2437488.png)

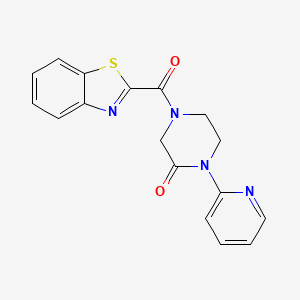
![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)
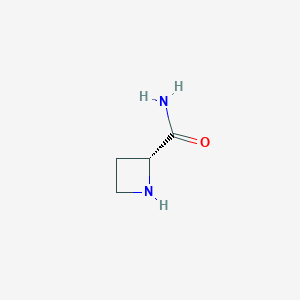
![3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2437493.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2437494.png)
